molecular formula C14H14N2O2 B1527126 3-Phenyl-3-(pyridin-2-ylamino)propanoic acid CAS No. 1135400-24-6

3-Phenyl-3-(pyridin-2-ylamino)propanoic acid

Cat. No.: B1527126
CAS No.: 1135400-24-6
M. Wt: 242.27 g/mol
InChI Key: BMERVCBNHVDTAS-UHFFFAOYSA-N
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Description

3-Phenyl-3-(pyridin-2-ylamino)propanoic acid is a chemical compound with the molecular formula C14H14N2O2 and a molecular weight of 242.27 g/mol. This compound features a phenyl group attached to a propanoic acid backbone, which is further substituted with a pyridin-2-ylamino group. It is a research chemical often used in scientific studies due to its unique structural properties and potential biological activities.

Mechanism of Action

Target of Action

The primary target of 3-Phenyl-3-(pyridin-2-ylamino)propanoic acid is the enzyme thrombin . Thrombin plays a crucial role in the coagulation cascade, a series of reactions that ultimately leads to the formation of a blood clot. By inhibiting thrombin, this compound can prevent the formation of blood clots .

Mode of Action

This compound acts as a direct thrombin inhibitor . It binds to the active site of thrombin, preventing it from catalyzing the conversion of fibrinogen to fibrin, a key step in the coagulation cascade . This results in an anticoagulant effect, reducing the risk of blood clot formation .

Biochemical Pathways

The action of this compound primarily affects the coagulation cascade . By inhibiting thrombin, it prevents the conversion of fibrinogen to fibrin, thereby interrupting the formation of a stable fibrin clot . This can have downstream effects on other processes that depend on clot formation, such as wound healing and inflammation .

Pharmacokinetics

As a small molecule, it is likely to be well absorbed after oral administration . Its distribution, metabolism, and excretion would need to be studied further to fully understand its ADME properties .

Result of Action

The primary result of the action of this compound is an anticoagulant effect . By inhibiting thrombin, it reduces the risk of blood clot formation . This can be beneficial in conditions where there is a high risk of clot formation, such as atrial fibrillation or deep vein thrombosis .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the pH of the environment could potentially affect the compound’s stability and efficacy . Additionally, the presence of other substances, such as food or other drugs, could potentially interact with the compound and affect its action .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenyl-3-(pyridin-2-ylamino)propanoic acid typically involves the following steps:

  • Benzene Derivatization: The process begins with the derivatization of benzene to introduce the phenyl group.

  • Amination: The phenyl group is then subjected to amination to introduce the amino group.

  • Coupling Reaction: The amino group is coupled with pyridin-2-yl to form the pyridin-2-ylamino group.

  • Carboxylation: Finally, the carboxylic acid group is introduced to complete the synthesis.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring purity and yield. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions: 3-Phenyl-3-(pyridin-2-ylamino)propanoic acid can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can convert the compound into its corresponding oxo derivatives.

  • Reduction: Reduction reactions can reduce the compound to its corresponding amine derivatives.

  • Substitution: Substitution reactions can replace the pyridin-2-ylamino group with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.

  • Substitution: Common reagents include halogens (e.g., chlorine, bromine) and strong acids (e.g., hydrochloric acid, sulfuric acid).

Major Products Formed:

  • Oxidation Products: Oxidation can yield phenyl-3-(pyridin-2-ylamino)propanoic acid oxo derivatives.

  • Reduction Products: Reduction can yield phenyl-3-(pyridin-2-ylamino)propanoic acid amine derivatives.

  • Substitution Products: Substitution can yield various derivatives with different functional groups replacing the pyridin-2-ylamino group.

Scientific Research Applications

3-Phenyl-3-(pyridin-2-ylamino)propanoic acid has several scientific research applications, including:

  • Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: It has potential biological activities, such as antiproliferative effects in cancer cells.

  • Medicine: It is studied for its potential therapeutic applications, including anti-inflammatory and antioxidant properties.

  • Industry: It is used in the development of new materials and chemical processes.

Comparison with Similar Compounds

3-Phenyl-3-(pyridin-2-ylamino)propanoic acid is compared with other similar compounds to highlight its uniqueness. Some similar compounds include:

  • 2-Phenylaminopyrimidine Derivatives: These compounds share structural similarities but have different biological activities.

  • Indole Derivatives: These compounds also contain aromatic rings and exhibit various biological activities.

Properties

IUPAC Name

3-phenyl-3-(pyridin-2-ylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2/c17-14(18)10-12(11-6-2-1-3-7-11)16-13-8-4-5-9-15-13/h1-9,12H,10H2,(H,15,16)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMERVCBNHVDTAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CC(=O)O)NC2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60718290
Record name 3-Phenyl-3-[(pyridin-2-yl)amino]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60718290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1135400-24-6
Record name 3-Phenyl-3-[(pyridin-2-yl)amino]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60718290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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